2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound with the molecular formula C13H13ClN2OS. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylbenzylamine with carbon disulfide and chloroacetyl chloride in the presence of a base such as sodium hydroxide.
Chlorination: The resulting thiazole derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position of the thiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Scientific Research Applications
2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is employed in studies investigating the biological activity of thiazole derivatives, including their interactions with enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-chloro-N-(4-methylbenzyl)propanamide: Lacks the thiazole ring, making it less biologically active.
5-chloro-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of both the thiazole ring and the propanamide group, which confer specific biological activities and chemical reactivity. The combination of these functional groups makes it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
2-chloro-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-3-5-11(6-4-9)7-12-8-16-14(19-12)17-13(18)10(2)15/h3-6,8,10H,7H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKINMCPDUMJGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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